Cas no 2228092-78-0 (tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate)

tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate
- EN300-1886082
- 2228092-78-0
-
- インチ: 1S/C13H26N2O3/c1-6-11(17-5)10-9-14-7-8-15(10)12(16)18-13(2,3)4/h10-11,14H,6-9H2,1-5H3
- InChIKey: KMFKPMJXQKMNOP-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC)C1CNCCN1C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 258.19434270g/mol
- どういたいしつりょう: 258.19434270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 50.8Ų
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1886082-5.0g |
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate |
2228092-78-0 | 5g |
$4641.0 | 2023-06-03 | ||
Enamine | EN300-1886082-0.25g |
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate |
2228092-78-0 | 0.25g |
$1472.0 | 2023-09-18 | ||
Enamine | EN300-1886082-0.5g |
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate |
2228092-78-0 | 0.5g |
$1536.0 | 2023-09-18 | ||
Enamine | EN300-1886082-2.5g |
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate |
2228092-78-0 | 2.5g |
$3136.0 | 2023-09-18 | ||
Enamine | EN300-1886082-0.05g |
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate |
2228092-78-0 | 0.05g |
$1344.0 | 2023-09-18 | ||
Enamine | EN300-1886082-1g |
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate |
2228092-78-0 | 1g |
$1599.0 | 2023-09-18 | ||
Enamine | EN300-1886082-10g |
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate |
2228092-78-0 | 10g |
$6882.0 | 2023-09-18 | ||
Enamine | EN300-1886082-1.0g |
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate |
2228092-78-0 | 1g |
$1599.0 | 2023-06-03 | ||
Enamine | EN300-1886082-0.1g |
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate |
2228092-78-0 | 0.1g |
$1408.0 | 2023-09-18 | ||
Enamine | EN300-1886082-10.0g |
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate |
2228092-78-0 | 10g |
$6882.0 | 2023-06-03 |
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylateに関する追加情報
Research Brief on tert-Butyl 2-(1-Methoxypropyl)piperazine-1-carboxylate (CAS: 2228092-78-0)
In recent years, the compound tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate (CAS: 2228092-78-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Its unique structural features, including the tert-butyl carbamate and methoxypropyl substituents, make it a versatile building block for drug discovery and development.
A recent study published in the Journal of Medicinal Chemistry explored the potential of tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate as a precursor for novel kinase inhibitors. The research team employed a multi-step synthetic route to modify the piperazine core, resulting in compounds with enhanced selectivity for specific kinase targets. The study highlighted the compound's role in improving pharmacokinetic properties, such as solubility and metabolic stability, which are critical for drug candidates.
Another significant development involves the application of this compound in the design of antimicrobial agents. A 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate exhibited potent activity against drug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, a mechanism distinct from traditional antibiotics. This finding opens new avenues for addressing the global challenge of antimicrobial resistance.
In addition to its therapeutic potential, tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate has also been investigated for its utility in chemical biology tools. A recent preprint on ChemRxiv detailed its incorporation into fluorescent probes for imaging cellular processes. The probe's stability and specificity were significantly enhanced by the piperazine scaffold, enabling real-time visualization of intracellular signaling pathways. This application underscores the compound's versatility beyond traditional drug development.
Despite these promising findings, challenges remain in the large-scale synthesis and optimization of tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate derivatives. Current research efforts are focused on streamlining synthetic protocols and improving yield, as reported in a recent patent application (WO2023056321). The patent describes a novel catalytic system that reduces byproduct formation, thereby enhancing the efficiency of piperazine-based compound production.
In conclusion, tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate (CAS: 2228092-78-0) represents a valuable scaffold in modern drug discovery and chemical biology. Its applications span from CNS therapeutics to antimicrobial agents and imaging tools, reflecting its broad utility. Ongoing research aims to further elucidate its mechanistic roles and optimize its derivatives for clinical translation. As the field advances, this compound is poised to play a pivotal role in addressing unmet medical needs.
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